molecular formula C11H13Br2N3O2S B4619703 N-(2,3-dibromopropyl)-2-(2-hydroxybenzoyl)hydrazinecarbothioamide

N-(2,3-dibromopropyl)-2-(2-hydroxybenzoyl)hydrazinecarbothioamide

Cat. No.: B4619703
M. Wt: 411.12 g/mol
InChI Key: LBVOTGSUEWIDPP-UHFFFAOYSA-N
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Description

N-(2,3-dibromopropyl)-2-(2-hydroxybenzoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H13Br2N3O2S and its molecular weight is 411.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.90747 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds has led to the development of various derivatives with significant biological activities. For instance, the synthesis of mixed-ligand amine-containing copper(II) coordination compounds with related structures has been shown to result in compounds with antimicrobial, antifungal, antioxidant, and anticancer activities (Gulea et al., 2021). Another study detailed the efficient synthesis and structural characterization of a novel derivative and its Ni(II) complex, providing insights into their stability, geometry, and potential for biological applications (Genc et al., 2015).

Biological Applications

  • Antimicrobial and Anticancer Activities: The synthesized complexes of similar compounds have shown high antimicrobial, antifungal, antioxidant, and anticancer activities. These findings are crucial for developing new therapeutic agents (Gulea et al., 2021; Garbuz et al., 2021).
  • Antiproliferative Properties: Investigations into the antiproliferative properties of compounds towards cancer cell lines have revealed high efficacy and selectivity, surpassing some traditional chemotherapy agents in terms of IC50 values towards cancer cells (Gulea et al., 2022).

Anticonvulsant and Analgesic Activities

Compounds bearing a similar structural motif to N-(2,3-dibromopropyl)-2-(2-hydroxybenzoyl)hydrazinecarbothioamide have been designed and synthesized, showing potent anticonvulsant results in preclinical models. This highlights the potential for developing new treatments for neurological disorders (Bhrigu et al., 2012).

Corrosion Inhibition

Additionally, derivatives of this compound have been studied for their role as corrosion inhibitors, providing protection against corrosion in metals, which is significant for industrial applications (Prakashaiah et al., 2018).

Properties

IUPAC Name

1-(2,3-dibromopropyl)-3-[(2-hydroxybenzoyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2N3O2S/c12-5-7(13)6-14-11(19)16-15-10(18)8-3-1-2-4-9(8)17/h1-4,7,17H,5-6H2,(H,15,18)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVOTGSUEWIDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NCC(CBr)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.